Ethyl 2-mercapto-2-methylpropionate

Overview

Description

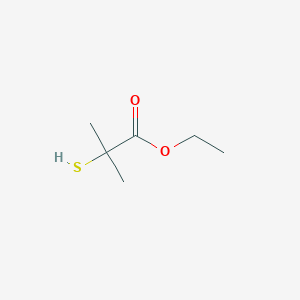

Ethyl 2-mercapto-2-methylpropionate (CAS RN: 33441-50-8) is an organosulfur compound with the molecular formula C₆H₁₂O₂S and a molecular weight of 148.22 g/mol . Its IUPAC name is ethyl 2-sulfanyl-2-methylpropanoate, and it is structurally characterized by a branched methyl group and a thiol (-SH) group on the second carbon of the propionate ester. This compound is widely used in flavor and fragrance industries, particularly as a food additive, due to its potent sulfurous aroma . It has been evaluated and approved by regulatory bodies such as the Joint FAO/WHO Expert Committee on Food Additives (JECFA) .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-mercapto-2-methylpropionate can be synthesized through the esterification of 2-mercapto-2-methylpropionic acid with ethanol in the presence of an acid catalyst. The reaction typically involves refluxing the reactants with a dehydrating agent to drive the reaction to completion .

Industrial Production Methods: In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The use of continuous reactors and efficient separation techniques ensures high yield and purity of the final product .

Types of Reactions:

Oxidation: this compound can undergo oxidation to form disulfides or sulfoxides, depending on the oxidizing agent used.

Reduction: The compound can be reduced to its corresponding alcohol under mild reducing conditions.

Substitution: It can participate in nucleophilic substitution reactions, where the mercapto group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Alkyl halides and strong bases are often employed in substitution reactions.

Major Products Formed:

Oxidation: Disulfides or sulfoxides.

Reduction: Corresponding alcohols.

Substitution: Various substituted esters.

Scientific Research Applications

Flavoring Agent in Food Industry

Ethyl 2-mercapto-2-methylpropionate is predominantly used as a flavoring agent in the food industry due to its distinctive aroma. It contributes to the flavor profiles of various food products, enhancing the sensory experience for consumers. Its role is particularly noted in:

- Food Products : Used in sauces, snacks, and processed foods to impart a robust flavor.

- Flavor Formulations : Employed in creating complex flavor systems that mimic natural flavors.

Table 1: Comparison of Flavoring Properties

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| This compound | Thiol | Strong skunky aroma; used in flavoring |

| Ethyl 3-mercaptopropionate | Thiol | Different carbon chain length affects aroma |

| Propyl methanethiosulfonate | Thiosulfinate | Intense onion-like aromas |

| Ethyl 3-(methylthio)propionate | Thiol | Distinct pineapple notes |

Agrochemical Intermediate

Beyond its culinary applications, this compound serves as an important intermediate in agrochemical synthesis . This compound is utilized in the formulation of pesticides and herbicides, contributing to the development of effective agricultural chemicals that enhance crop yield and protection.

Research Applications

In scientific research, this compound is explored for its potential applications in various fields:

- Organic Synthesis : Acts as a precursor for synthesizing other sulfur-containing compounds.

- Pharmaceutical Research : Investigated for its potential therapeutic properties and as a building block for drug development.

Case Studies and Research Findings

- Flavor Chemistry Studies : Research has demonstrated that this compound can significantly enhance flavor profiles when combined with other compounds. Studies indicate that its unique thiol structure allows it to interact favorably with taste receptors.

- Agrochemical Development : A study on the synthesis of new herbicides highlighted the effectiveness of using this compound as a key intermediate. The resulting compounds showed improved efficacy against common agricultural pests while maintaining lower toxicity levels compared to traditional pesticides.

- Pharmaceutical Applications : Investigations into the compound's biological activity have revealed potential antioxidant properties, suggesting its utility in developing health supplements or pharmaceuticals aimed at oxidative stress reduction.

Mechanism of Action

The mechanism of action of Ethyl 2-mercapto-2-methylpropionate involves its interaction with specific molecular targets, such as enzymes and receptors. The mercapto group can form covalent bonds with thiol groups in proteins, potentially altering their function and activity . This interaction can modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares Ethyl 2-mercapto-2-methylpropionate with key analogs, highlighting structural differences and functional groups:

Research Findings and Industrial Relevance

- Flavor Industry : this compound is designated as a flavoring agent in Japan (FEMA number 4714) and is prioritized over linear analogs due to its balanced volatility and stability .

- Safety Profile: Evaluations by JECFA confirm its safety for food use, unlike Ethyl 2-(4-chlorophenoxy)-2-methylpropionate (CAS 29884-24-0), which has pesticidal applications and stricter handling requirements .

- Biochemical Utility : Ethyl 2-mercaptopropionate (CAS 19788-49-9) is used in enzyme studies for thiol-mediated reactions but lacks the branched structure that enhances shelf life in commercial products .

Biological Activity

Ethyl 2-mercapto-2-methylpropionate (EMMP) is a sulfur-containing organic compound with the molecular formula C₆H₁₂O₂S. It is primarily recognized for its applications in flavoring and fragrance due to its distinctive aroma. However, recent studies have indicated that EMMP possesses various biological activities that merit further investigation.

EMMP is characterized as a clear to pale yellow liquid with a meaty, fruity aroma when diluted. It can be synthesized through the esterification of 2-mercapto-2-methylpropionic acid with ethanol, typically using an acid catalyst under reflux conditions. This compound's synthesis and properties are essential for understanding its biological interactions.

The biological activity of EMMP can be attributed to its interaction with various biochemical pathways. The compound is known to act primarily as a flavoring agent but has also been studied for its potential pharmacological effects.

Target of Action

EMMP has been reported to influence the perception of flavor, contributing to the overall sensory profile of food products. Its safety is recognized by the Joint FAO/WHO Expert Committee on Food Additives (JECFA), which classifies it as Generally Recognized As Safe (GRAS) at current intake levels.

Pharmacokinetics

As a flavoring agent, EMMP is metabolized in the body without significant adverse effects, supporting its use in food products. Its pharmacokinetic profile indicates rapid absorption and metabolism, although detailed studies on its metabolic pathways remain limited.

Biological Activities

Recent research has highlighted several potential biological activities associated with EMMP:

- Antioxidant Properties : EMMP may exhibit antioxidant effects, which could contribute to cellular protection against oxidative stress. This property is particularly relevant in the context of food preservation and health benefits.

- Anti-inflammatory Effects : Preliminary studies suggest that EMMP may modulate inflammatory responses, potentially through the inhibition of pro-inflammatory cytokines. This activity could have implications for conditions characterized by chronic inflammation.

- Flavor Enhancement : Beyond its sensory contributions, EMMP's ability to enhance flavors in food products may also influence appetite and digestion, indirectly affecting metabolic processes.

Study on Antioxidant Activity

A study evaluated the antioxidant capacity of various sulfur-containing compounds, including EMMP. The results indicated that EMMP demonstrated significant radical scavenging activity, suggesting its potential role in protecting cells from oxidative damage .

Anti-inflammatory Research

In vitro studies have shown that EMMP can inhibit the expression of inflammatory markers in cultured cells exposed to inflammatory stimuli. This suggests a mechanism by which EMMP could exert protective effects in inflammatory diseases .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 2-mercapto-2-methylpropionate, and how can their efficiency be validated experimentally?

- Methodological Answer : The compound is typically synthesized via esterification of 2-mercapto-2-methylpropionic acid with ethanol under acid catalysis. To validate efficiency, monitor reaction progress using gas chromatography (GC) or thin-layer chromatography (TLC). Quantify yields via gravimetric analysis and confirm purity using nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) . For reproducibility, ensure stoichiometric ratios, temperature control (±2°C), and inert gas purging to prevent oxidation of the thiol group .

Q. How should researchers characterize the purity and structural identity of this compound?

- Methodological Answer : Combine spectroscopic techniques:

- ¹H NMR : Look for characteristic peaks: δ 1.2–1.4 ppm (ethyl CH₃), δ 1.5 ppm (C(CH₃)₂), and δ 2.7 ppm (SH proton, broad singlet).

- GC-MS : Verify molecular ion peak at m/z 148 (C₆H₁₂O₂S) and fragmentation patterns.

- FT-IR : Confirm ester carbonyl (C=O) stretch at ~1740 cm⁻¹ and S-H stretch at ~2550 cm⁻¹.

Calibrate instruments with certified reference standards and cross-validate results against literature data .

Properties

IUPAC Name |

ethyl 2-methyl-2-sulfanylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2S/c1-4-8-5(7)6(2,3)9/h9H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJYGHGCEEJDHDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(C)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30557097 | |

| Record name | Ethyl 2-mercapto-2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30557097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear to pale yellow liquid; Meaty fruity aroma upon dilution | |

| Record name | Ethyl 2-Mercapto-2-methylpropionate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2062/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Very sparingly soluble in water, Soluble (in ethanol) | |

| Record name | Ethyl 2-Mercapto-2-methylpropionate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2062/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.020-1.023 | |

| Record name | Ethyl 2-Mercapto-2-methylpropionate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2062/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

33441-50-8 | |

| Record name | Ethyl 2-mercapto-2-methylpropionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033441508 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 2-mercapto-2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30557097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ETHYL-2-MERCAPTOISOBUTYRATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL 2-MERCAPTO-2-METHYLPROPIONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OMU1N2F20B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.